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Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a member of the short-chain
dehydrogenases/reductases (SDR) family, has emerged as a critical player in liver physiology
and the pathogenesis of chronic liver diseases. Primarily expressed in hepatocytes and
localized to lipid droplets, Hsd17B13 possesses retinol dehydrogenase activity and is intricately
involved in hepatic lipid and retinoid metabolism. While its overexpression is associated with
the progression of non-alcoholic fatty liver disease (NAFLD), compelling genetic evidence has
demonstrated that loss-of-function variants of Hsd17B13 confer significant protection against
the development of steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma. This
hepatoprotective effect has positioned Hsd17B13 as a promising therapeutic target for a range
of chronic liver conditions. This technical guide provides an in-depth overview of the
physiological function of Hsd17B13 in the liver, summarizing key quantitative data, detailing
relevant experimental methodologies, and illustrating its regulatory and metabolic pathways.

Introduction

Chronic liver disease is a major global health burden, with non-alcoholic fatty liver disease
(NAFLD) being one of its most prevalent causes.[1] The progression of NAFLD from simple
steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and ultimately cirrhosis and
hepatocellular carcinoma (HCC) is a complex process influenced by genetic and environmental
factors.[1] Genome-wide association studies (GWAS) have been instrumental in identifying
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genetic variants that modulate the risk of chronic liver disease. While variants in genes like
PNPLA3 and TM6SF2 are known to increase risk, a protein-truncating variant (rs72613567:TA)
in the HSD17B13 gene has been robustly associated with a reduced risk of developing and
progressing through the stages of chronic liver disease.[2][3]

Hsd17B13 is a liver-specific protein that localizes to the surface of lipid droplets within
hepatocytes.[4][5] Despite its classification as a hydroxysteroid dehydrogenase, its primary
physiological role appears to be in lipid and retinol metabolism rather than steroid hormone
processing.[1][4] This guide will delve into the molecular and physiological functions of
Hsd17B13, with a focus on its enzymatic activity, its role in hepatic lipid homeostasis, and the
implications of its genetic variants for liver health.

Molecular and Cellular Function
Enzymatic Activity: A Retinol Dehydrogenase

Hsd17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to
retinaldehyde.[2][4] This enzymatic function is dependent on its localization to lipid droplets and
the presence of a cofactor binding site.[2] The loss-of-function variants of Hsd17B13, which are
associated with protection from liver disease, result in a truncated and unstable protein with
reduced or abolished enzymatic activity.[3][6]

Localization and Role in Lipid Metabolism

Hsd17B13 is predominantly expressed in the liver, specifically in hepatocytes, where it is
targeted to the surface of lipid droplets.[4][5] Its expression is significantly upregulated in the
livers of patients with NAFLD.[2][7] Overexpression of Hsd17B13 in cultured hepatocytes leads
to an increase in the number and size of lipid droplets.[4] It is thought to play a role in lipid
droplet dynamics and may facilitate the interaction between key lipolytic enzymes, such as
adipose triglyceride lipase (ATGL), and its coactivator CGI-58 on the lipid droplet surface.[6]

Quantitative Data on Hsd17B13 Function and
Disease Association

The following tables summarize key quantitative findings from human and preclinical studies on
Hsd17B13.
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Table 1: Association of Hsd17B13 rs72613567:TA Variant with Chronic Liver Disease
Outcomes
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95%
. . . Reference(s
Outcome Population Metric Value Confidence
Interval
Alcoholic Odds Ratio
Liver Disease  European (Heterozygot 0.58 0.42-0.80 [3]
(ALD) es)
Alcoholic Odds Ratio
Liver Disease  European (Homozygote  0.47 0.23-0.97 [3]
(ALD) S)
Alcoholic
] ) ) Odds Ratio
Liver Disease = Chinese Han 0.81 0.69-0.95 [8]
(TA allele)
(ALD)
Nonalcoholic Odds Ratio
Liver Disease  European (Heterozygot 0.83 0.75-0.92 [3]
(NALD) es)
Nonalcoholic Odds Ratio
Liver Disease = European (Homozygote  0.70 0.57 -0.87 [3]
(NALD) S)
Odds Ratio
Alcoholic
) ) European (Heterozygot 0.58 0.39-0.86 [3]
Cirrhosis
es)
) Odds Ratio
Alcoholic
) ) European (Homozygote  0.27 0.09-0.85 [3]
Cirrhosis
s)
) Odds Ratio
Nonalcoholic
] ) European (Heterozygot 0.74 0.60-0.93 [3]
Cirrhosis
es)
) Odds Ratio
Nonalcoholic
) ) European (Homozygote  0.51 0.31-0.85 [3]
Cirrhosis
s)
Cirrhosis European Odds Ratio 0.79 0.72-0.88 9]
(Alcohol (TA allele)
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Misusers)

Hepatocellula

r Carcinoma )
) Odds Ratio
(HCQ) in European a7 0.68 - 0.89 9]
(TA allele)
Alcohol
Misusers
Liver-related ) ) Hazard Ratio
o Multi-ethnic
Complication Asi (Homozygous  0.004 0.00 - 0.64 [10]
sian
s in NAFLD TA)
Table 2: Impact of Hsd17B13 on Liver Enzymes and Expression
. Compariso Reference(s
Parameter Condition Value p-value |
n
) TA allele )
Serum ALT Chinese Han ] Lower in
) carriers vs. ] 0.005 [8]
Levels ALD patients _ carriers
non-carriers
TA allele
Serum AST Chinese Han ) Lower in
) carriers vs. ) 0.007 [8]
Levels ALD patients ] carriers
non-carriers
) TA allele )
Serum GGT Chinese Han _ Lower in
) carriers vs. ) 0.02 [8]
Levels ALD patients ] carriers
non-carriers
NASH
Hsd17B13 _ 5.9-fold
_ patients vs. _ _
MRNA Human Liver higher in 0.003 [2]
) Healthy
Expression NASH
controls

Signaling and Metabolic Pathways
Transcriptional Regulation
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The expression of Hsd17B13 is under the transcriptional control of key regulators of hepatic
lipid metabolism. The liver X receptor a (LXRa), upon activation, induces the expression of
sterol regulatory element-binding protein 1¢ (SREBP-1c).[11][12] SREBP-1c then directly binds
to the promoter of the HSD17B13 gene to drive its transcription.[11][12] This places Hsd17B13
downstream of a major lipogenic signaling pathway in the liver.

SREBP-1c

HSD17B13 Gene>

Hsd17B13 Protein
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Transcriptional Regulation of Hsd17B13

Role in Retinol Metabolism and Lipolysis

On the lipid droplet surface, Hsd17B13 is involved in retinol metabolism and may influence
lipolysis. As a retinol dehydrogenase, it converts retinol to retinaldehyde.[4] Additionally, it has
been shown to physically interact with ATGL, a key lipase in triglyceride hydrolysis.[6] This
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interaction may facilitate the colocalization of ATGL and its co-activator CGI-58, thereby
modulating lipolytic activity.

Lipid Droplet Surface

co-activates

Retinaldehyde

Click to download full resolution via product page
Metabolic Functions of Hsd17B13 at the Lipid Droplet

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the function of
Hsd17B13.

Retinol Dehydrogenase (RDH) Activity Assay
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This cell-based assay quantifies the conversion of retinol to its metabolites.

Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured
and transfected with expression vectors for Hsd17B13 or a control protein.[2][13]

Substrate Treatment: Transfected cells are treated with all-trans-retinol for a defined period
(e.g., 8 hours).[2][13]

Metabolite Extraction and Quantification: Cellular retinoids are extracted, and the levels of
retinaldehyde and retinoic acid are quantified using High-Performance Liquid
Chromatography (HPLC).[2][13]

Protein Normalization: The enzymatic activity is normalized to the expression level of the
Hsd17B13 protein, as determined by Western blot.[2][13]

Hsd17B13 Knockdown in Hepatocytes

RNA interference is a common method to study the loss-of-function effects of Hsd17B13 in
vitro.

o SiRNA/shRNA Design and Delivery: Small interfering RNAs (SiRNAS) or short hairpin RNAs
(shRNASs) targeting Hsd17B13 are designed. For in vivo applications in mice, ShRNAs can
be delivered via adeno-associated viruses (AAVSs) for liver-specific expression.[14][15] For in
vitro studies, siRNAs are transfected into cultured hepatocytes (e.g., primary human
hepatocytes).[16]

Assessment of Knockdown Efficiency: The reduction in Hsd17B13 mRNA and protein
expression is quantified by quantitative reverse transcription PCR (QRT-PCR) and Western
blot, respectively.[14][16]

Phenotypic Analysis: The effects of Hsd17B13 knockdown on cellular phenotypes, such as
lipid accumulation (e.g., using Oil Red O staining), gene expression profiles (RNA-seq), and
cellular metabolism, are assessed.[15]
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Workflow for siRNA-mediated Knockdown of Hsd17B13

Generation and Analysis of Hsd17B13 Knockout Mice

Studying Hsd17B13 function in vivo often involves the use of knockout (KO) mouse models.

¢ Generation of KO Mice: Hsd17B13 KO mice are typically generated using CRISPR/Cas9 or
homologous recombination techniques to delete critical exons of the Hsd17b13 gene.[17][18]
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e Genotyping and Confirmation of Knockout: The genetic modification is confirmed by PCR-
based genotyping and the absence of Hsd17B13 mRNA and protein expression in the liver is
verified by gRT-PCR and Western blot.[17][18]

e Phenotypic Characterization: KO mice and their wild-type littermates are subjected to various
dietary challenges (e.g., high-fat diet, choline-deficient L-amino acid-defined diet) to induce
liver injury.[19][20] Livers and blood are collected for histological analysis (H&E and Sirius
Red staining), measurement of liver enzymes (ALT, AST), quantification of hepatic
triglycerides and cholesterol, and gene expression analysis.[19][20]

 Lipidomic Analysis: Comprehensive lipid profiling of liver tissue can be performed using liquid
chromatography-tandem mass spectrometry (LC-MS/MS) to identify changes in specific lipid
species.[21]

Therapeutic Implications

The consistent and strong evidence that loss of Hsd17B13 function is protective against
chronic liver disease has made it a highly attractive target for therapeutic intervention.[1]
Several drug development strategies are currently being pursued, including:

» Small Molecule Inhibitors: The development of orally bioavailable small molecules that can
inhibit the enzymatic activity of Hsd17B13.

» Antisense Oligonucleotides (ASOs) and siRNAs: These approaches aim to reduce the
expression of Hsd17B13 in the liver by targeting its mMRNA for degradation.[14]

These therapeutic modalities are being investigated for their potential to halt or reverse the
progression of NASH and other chronic liver diseases.

Conclusion

Hsd17B13 is a liver-specific, lipid droplet-associated enzyme with a crucial role in hepatic lipid
and retinol metabolism. While its overexpression is linked to the pathogenesis of NAFLD,
genetic variants that lead to a loss of its function are remarkably protective against the
progression to more severe forms of liver disease, including NASH, fibrosis, and HCC. This
protective effect underscores the potential of Hsd17B13 as a therapeutic target. Further
research into the precise molecular mechanisms by which Hsd17B13 influences liver
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pathophysiology will be critical for the development of novel and effective treatments for chronic

liver disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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